N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine
Description
Properties
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENQNXDSAFLWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The 5-fluoroindole undergoes alkylation with formaldehyde and a secondary amine, such as N-methylamine, under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indole derivatives, including N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine, exhibit significant anticancer activity. These compounds can interact with various molecular targets involved in cancer progression, potentially inhibiting tumor growth and metastasis. Studies have shown that modifications on the indole ring can enhance its efficacy against different cancer cell lines, making it a valuable candidate for further development in oncology .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its potential as an antidepressant or anxiolytic agent. The structural similarity to known psychoactive substances suggests that this compound may modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation.
Synthesis and Chemical Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows for the creation of more complex indole derivatives that can be utilized in various chemical reactions. This property is particularly beneficial in the development of new pharmaceuticals and agrochemicals .
Fragment-Based Drug Design
In drug discovery, fragment-based approaches have been employed using this compound to identify new inhibitors for various biological targets. The ability to modify the indole structure facilitates the exploration of different binding interactions, which is essential for optimizing drug candidates .
Biological Studies
Biological Activity Assessment
Numerous studies have assessed the biological activity of this compound through in vitro assays. These studies often focus on its interaction with specific enzymes or receptors that are implicated in disease processes. For instance, research has shown that this compound can inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine with key structural analogues:
Analysis of Substituent Effects
Electron-Withdrawing vs. In contrast, the 5-methoxy group in the ethanamine derivative (C₁₄H₂₀N₂O) is electron-donating, which may enhance solubility or alter receptor interactions . The 5-nitro group in C₁₁H₁₃N₃O₂ introduces strong electron-withdrawing effects, likely improving its role as a c-MycG-Quadruplex binder compared to the fluoro analogue .
Amine Functionalization: N-Methyl vs. N,N-Dimethyl: The target compound’s single methyl group may offer better hydrogen-bonding capacity than bulkier dimethyl groups (e.g., in C₁₁H₁₃N₃O₂), influencing pharmacokinetics .
Heterocyclic Core: Indole vs.
Biological Activity
N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine is a notable compound within the class of indole derivatives, recognized for its diverse biological activities. The presence of a fluorine atom at the 5-position of the indole ring significantly influences its chemical properties and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Indole Ring: A bicyclic structure that is crucial for biological activity.
- Fluorine Substitution: Enhances lipophilicity and potential receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to various receptors, influencing pathways related to cell proliferation, apoptosis, and immune response. This compound has shown potential in modulating several signaling pathways critical for therapeutic applications.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. Studies have demonstrated its efficacy against viral replication mechanisms, suggesting a potential role in treating viral infections.
Anticancer Properties
This compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cell cycle progression.
Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. It demonstrates activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating significant potency.
Case Studies
- Antiviral Screening:
- Anticancer Evaluation:
- Antimicrobial Testing:
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine, and what critical parameters influence yield?
- Answer: A common strategy involves reductive amination of 5-fluoro-1H-indole-3-carbaldehyde with methylamine, followed by purification via column chromatography. Key parameters include pH control during the reaction (optimal pH ~8–9), choice of reducing agent (e.g., sodium cyanoborohydride), and inert atmosphere to prevent oxidation of intermediates. Post-synthetic characterization by -NMR should confirm the absence of unreacted aldehyde (δ ~9.8–10.0 ppm) and validate the methylamine substitution (δ ~2.2–2.5 ppm for N–CH) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer:
- -NMR: Look for aromatic protons in the indole ring (δ ~6.8–7.5 ppm), the methylene bridge (CH, δ ~3.8–4.2 ppm), and the N–CH group (δ ~2.2–2.5 ppm).
- -NMR: The fluorinated indole carbons (C-5 fluorine coupling) will show distinct splitting patterns (~150–160 ppm for C-F).
- HRMS: Exact mass should match the molecular formula (CHFN, exact mass ~191.0983).
Cross-validation with IR (N–H stretch ~3400 cm) and melting point analysis is advised .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer: Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in airtight containers under nitrogen to prevent degradation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid contact with strong oxidizers .
Advanced Research Questions
Q. How does the 5-fluoro substitution on the indole ring influence the compound’s biochemical activity, particularly in enzyme inhibition?
- Answer: The 5-fluoro group enhances electron-withdrawing effects, stabilizing the indole ring and potentially increasing binding affinity to targets like indoleamine 2,3-dioxygenase (IDO-1). Fluorination can also modulate lipophilicity, improving blood-brain barrier penetration in neuroactive studies. Comparative studies with non-fluorinated analogs show ~2–3x higher potency in IDO-1 inhibition assays .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Answer:
- Batch Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
- Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.
- Structural Confirmation: X-ray crystallography or 2D-NOSY can verify stereochemical consistency.
Discrepancies in IC values often arise from solvent effects (DMSO vs. aqueous buffers) or metabolite interference .
Q. What advanced analytical techniques are suitable for studying the compound’s interaction with macromolecular targets (e.g., proteins)?
- Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K) with immobilized IDO-1.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM/X-ray Crystallography: Resolve binding modes at atomic resolution, focusing on the fluorinated indole’s role in heme proximity .
Q. How can researchers optimize the compound’s pharmacokinetic profile through structural modifications?
- Answer:
- N-Methylamine Replacement: Substitute with bulkier groups (e.g., cyclopropyl) to reduce metabolic N-demethylation.
- Prodrug Design: Introduce ester linkages at the methylene bridge for controlled release.
- PEGylation: Enhance solubility and half-life by attaching polyethylene glycol chains.
In silico ADMET predictions (e.g., SwissADME) guide prioritization of analogs .
Methodological Tables
Table 1: Key NMR Assignments for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole H-2 | 7.35–7.45 | Singlet |
| Indole H-4 | 6.85–6.95 | Doublet |
| CH (methylene) | 3.85–4.10 | Triplet |
| N–CH | 2.25–2.45 | Singlet |
Table 2: Comparative IDO-1 Inhibition Data
| Compound | IC (nM) | Selectivity (vs. TDO) |
|---|---|---|
| This compound | 45 ± 3 | >100x |
| Non-fluorinated analog | 120 ± 10 | 20x |
| Reference inhibitor (Epacadostat) | 12 ± 2 | 50x |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
